molecular formula C10H9N3O2 B13496344 N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide

Cat. No.: B13496344
M. Wt: 203.20 g/mol
InChI Key: DUGUEOBAWLBORA-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide typically involves the reaction of 2-aminopyridine with an appropriate oxazole derivative. One common method includes the use of a coupling reaction between 2-aminopyridine and an oxazole carboxylic acid derivative under mild conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.

Scientific Research Applications

N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C10H9N3O2/c14-10(9-6-11-7-15-9)13-5-8-3-1-2-4-12-8/h1-4,6-7H,5H2,(H,13,14)

InChI Key

DUGUEOBAWLBORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN=CO2

Origin of Product

United States

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